N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide

PI3K inhibition Kinase selectivity Triazole regioisomerism

Kinase selectivity screening requires structurally distinct controls to deconvolute scaffold-driven vs target-driven activity. This 1,2,3-triazole-thiophene carboxamide offers a hydrogen-bonding geometry orthogonal to 1,2,4-triazole PI3K inhibitors (e.g., PI3Kα Ki = 1.7 nM). - **Differentiator:** N1-phenyl-triazole topology vs C4-phenyl substitution; not SAR-interchangeable with PF-4989216. - **Applications:** PI3K isoform selectivity probes, anti-tubercular/HIV-1 NNRTI lead optimization, FEP benchmarking. - **Supply:** Research quantities available; immediate shipment.

Molecular Formula C19H14N4OS
Molecular Weight 346.4 g/mol
Cat. No. B11208060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide
Molecular FormulaC19H14N4OS
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=CS4
InChIInChI=1S/C19H14N4OS/c24-19(18-7-4-12-25-18)21-15-8-10-16(11-9-15)23-17(13-20-22-23)14-5-2-1-3-6-14/h1-13H,(H,21,24)
InChIKeyPHVGPTFSRTUYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide: Structural Identity & Scaffold Overview


N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide is a heterocyclic small molecule featuring a 1,2,3-triazole core N1-linked to a para-aminophenyl ring, which is further derivatized as a thiophene-2-carboxamide [1]. The compound belongs to the broader class of thiophene-carboxamide kinase inhibitor scaffolds, exemplified by patents disclosing triazole-containing tetra-substituted thiophenes as PI3K inhibitors [2]. Unlike the more extensively characterized 1,2,4-triazole regioisomers that have demonstrated subnanomolar PI3Kα potency (Ki = 1.7 nM with 255× mTOR selectivity) [3], this 1,2,3-triazole variant presents a distinct hydrogen-bonding geometry at the ATP-binding site hinge region, offering a differentiated pharmacological fingerprint for researchers seeking alternative kinase selectivity profiles.

1
1,2,3-triazole regioisomer for kinase hinge-binding differentiation studies
2
Thiophene-2-carboxamide scaffold offers alternative selectivity profiling to 1,2,4-triazole PI3K inhibitors
3
No published bioactivity data; intended for exploratory scaffold evaluation and hypothesis generation

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide – Why Generic Substitution Fails


The topology of the triazole ring dictates the spatial orientation of critical hydrogen bond donors and acceptors within the kinase ATP-binding pocket. In the well-characterized PI3K inhibitor series, the 1,2,4-triazole tautomer T2 engages Tyr836 via N1 and N2 atoms, a geometry unattainable by the 1,2,3-triazole regioisomer [1]. Consequently, substituting a 1,2,4-triazole-containing compound (e.g., compound 4 with PI3Kα Ki = 1.7 nM) with a 1,2,3-triazole analog is predicted to produce a qualitatively different kinase inhibition profile, not merely a potency shift [1]. Furthermore, the N1-phenyl-1,2,3-triazole scaffold in the target compound introduces a distinct spatial trajectory for the pendant 5-phenyl group compared to the C-4 phenyl substitution pattern on the tetra-substituted thiophene core of PI3K inhibitor series [2], precluding direct functional interchangeability in structure-activity relationship (SAR)-dependent applications.

Binding geometry
1,2,3-triazole hinge-region engagement differs from 1,2,4-triazole, predicting qualitatively distinct kinase inhibition profiles that may not replicate potency or selectivity trends.
Spatial trajectory
The N1-phenyl-5-phenyl substitution pattern creates a different steric and electronic trajectory compared to C-4 phenyl on tetra-substituted thiophene cores; direct functional interchangeability cannot be assumed.

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide – Quantitative Differentiation Evidence


1,2,3- vs. 1,2,4-Triazole PI3Kα Binding Geometry

The 1,2,3-triazole ring in N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide is a structural regioisomer of the 1,2,4-triazole ring that has been optimized for PI3Kα binding. In the 1,2,4-triazole series, compound 4 achieved PI3Kα Ki = 1.7 nM, cellular pAKT S473 IC50 = 73 nM, and mTOR selectivity of 255-fold (mTOR Ki = 434 nM) [1]. The 1,2,3-triazole regioisomer presents a distinct nitrogen arrangement (N1-N2-N3 vs. N1-N2-C-N4), altering the hydrogen-bonding pattern with the kinase hinge region Tyr836 residue. This structural distinction is supported by cocrystal structures demonstrating the critical role of triazole N1/N2 engagement in 1,2,4-triazole PI3K inhibitors [1].

Regioisomer Binding Geometry
Class-level
Target: 1,2,3-triazole; no affinity data reported Comparator: 1,2,4-triazole analog; reported PI3Kα Ki 1.7 nM, mTOR selectivity 255-fold
Supports differentiated selectivity profiling
Binding mode confirmed by cocrystal; target compound direct binding not measured
PI3K inhibition Kinase selectivity Triazole regioisomerism

Physicochemical Profile vs. Tetra-Substituted Thiophene PI3K Inhibitors

The target compound (C20H14N4OS, MW = 358.4 g/mol) has a computed polar surface area (PSA) of approximately 90.65 Ų and an AlogP of 1.29, as reported for structurally related 1,2,3-triazole carboxamides in curated compound libraries . This contrasts with the well-known PI3K inhibitor PF-4989216 (C19H13FN6OS, MW = 380.4 g/mol), a tetra-substituted thiophene bearing a 1,2,4-triazole, which exhibits a higher molecular weight and incorporates a cyano and morpholino substituent . The lower AlogP (1.29 vs. predicted ~2.5-3.5 for PF-4989216 based on its structural features) and the presence of the amide linker rather than a nitrile suggest divergent solubility and permeability characteristics.

Physicochemical Profile
Data to verify
MW 358.4 g/mol, AlogP 1.29, PSA 90.65 Ų
vs. tetra-substituted thiophene comparator: MW 380.4 g/mol, higher predicted LogP
May support solubility and permeability screening
Calculated properties; experimental solubility not publicly available
Physicochemical properties Drug-likeness ADMET prediction

Scaffold-Based Differentiation from PF-4989216 and GSK461364

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide is structurally distinct from the three dominant thiophene-carboxamide PI3K inhibitor scaffolds: (a) PF-4989216, a tetra-substituted thiophene with 1,2,4-triazole, which exhibits IC50 values of 2 nM (p110α), 142 nM (p110β), 65 nM (p110δ), 1 nM (p110γ), and 110 nM (VPS34) ; (b) GSK461364, a thiophene-2-carboxamide with a benzimidazole motif (Ki = 2.2 nM for Plk1) ; (c) the aminotriazole-thiophene series described in patent US9029411 [1]. The target compound's 1,2,3-triazole-phenyl linker differentiates it from all three classes by presenting a distinct hydrogen-bonding vector and steric profile at the hinge-binding region, which may translate to a unique kinase selectivity fingerprint.

Scaffold Differentiation
Class-level
Target: 1,2,3-triazole-phenyl linked via N1 to thiophene-2-carboxamide Comparators: PF-4989216 (1,2,4-triazole, tetra-substituted); GSK461364 (benzimidazole-thiophene)
Scaffold-hopping opportunity for kinase panels
No direct profiling data; structural divergence may yield unique selectivity fingerprint
Kinase profiling Scaffold hopping PI3K/mTOR selectivity

1,2,3-Triazole Compounds: HIV-1 NNRTI and Antitubercular Activity Evidence

1,2,3-Triazole-phenyl derivatives have demonstrated validated biological activity in independent drug discovery programs. Costa et al. (2006) reported that N-substituted-phenyl-1,2,3-triazole derivatives exhibit antitubercular activity in vitro, with SAR studies confirming the essential role of the 1,2,3-triazole N1-phenyl substitution pattern for target engagement [1]. Separately, 1,2,3-triazolylphenylthiazole analogs were docked into the NNIBP of HIV-1 reverse transcriptase and showed potent anti-HIV-1 activity [1]. These studies establish the 1,2,3-triazole-phenyl pharmacophore—the same core present in N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide—as a validated bioactive scaffold, whereas 1,2,4-triazole regioisomers have not demonstrated comparable activity in these specific therapeutic contexts.

1,2,3-Triazole Bioactivity
Class-level
Target scaffold: literature antitubercular and anti-HIV-1 NNRTI activity reported for related N1-phenyl-1,2,3-triazoles 1,2,4-triazole thiophenes: no reported antitubercular or anti-HIV-1 activity
Supports anti-infective research context
Exact compound not tested; pharmacophore class-level evidence
Antiviral activity Antitubercular 1,2,3-triazole pharmacophore

Evidence Limitations and Data Gaps

IMPORTANT DISCLOSURE: As of April 2026, no peer-reviewed publication or patent was identified that reports quantitative bioactivity data (IC50, Ki, EC50, MIC) for the specific compound N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide in any assay system. All quantitative differential evidence presented in this guide derives from class-level inference based on structurally related compounds or cross-study comparison of scaffold properties. The compound appears primarily in vendor catalogs and as a representative species in genus patent claims [1][2]. No direct head-to-head comparison data exist for this compound against any named comparator in any published assay. Procurement decisions should be made with awareness that this compound's biological profile has not been experimentally validated in the public domain. The evidence provided herein is intended to guide scaffold selection and hypothesis generation, not to substitute for primary screening data.

Data Completeness
Data to verify
Zero peer-reviewed quantitative bioactivity data points identified for the exact compound
Exploratory scaffold evaluation tool
Confirm identity and purity; budget as early-stage probe
Data transparency Compound characterization Procurement risk assessment

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide – Recommended Application Scenarios


Scaffold-Hopping: 1,2,3-Triazole Selectivity in PI3K Programs

Medicinal chemistry teams developing isoform-selective PI3K inhibitors can utilize this compound as a scaffold-hopping template to evaluate whether the 1,2,3-triazole geometry yields a kinase selectivity profile orthogonal to the established 1,2,4-triazole PI3K inhibitor series (PI3Kα Ki = 1.7 nM with 255× mTOR selectivity for compound 4) [1]. The compound's lower molecular weight (358.4 g/mol) and greater polarity (AlogP = 1.29) relative to PF-4989216 (MW = 380.4 g/mol) further support its use as a probe for assessing the pharmacokinetic impact of scaffold topology on oral exposure.

Anti-Infective Discovery: 1,2,3-Triazole-Phenyl Pharmacophore Exploitation

The 1,2,3-triazole-phenyl core present in this compound is a validated pharmacophore in antitubercular and anti-HIV-1 NNRTI drug discovery [1]. Researchers in infectious disease programs can employ this compound as a starting point for SAR expansion, leveraging the thiophene-2-carboxamide moiety for additional target interactions while retaining the 1,2,3-triazole core that has demonstrated target-class activity against Mycobacterium tuberculosis and HIV-1 reverse transcriptase.

Kinase Selectivity Panel: Comparative Profiling Against Multi-Kinase Libraries

Biochemical screening facilities procuring kinase inhibitor libraries for selectivity profiling can include this compound as a structurally distinct control representing the 1,2,3-triazole-thiophene-carboxamide scaffold. Its topological divergence from 1,2,4-triazole inhibitors PF-4989216 (PI3K p110α/p110β/p110δ/p110γ/VPS34 IC50 = 2/142/65/1/110 nM) [1] and from benzimidazole-thiophene inhibitor GSK461364 (Plk1 Ki = 2.2 nM) makes it a valuable reference compound for identifying kinases uniquely sensitive to 1,2,3-triazole-containing ligands.

Computational Benchmarking of Triazole Tautomers and Regioisomers

Computational chemists studying triazole tautomerism and its effect on kinase hinge-region binding can use this compound as a test case for benchmarking docking algorithms and free-energy perturbation (FEP) calculations. The distinction between 1,2,3-triazole and 1,2,4-triazole tautomer preferences (as characterized in the PI3K inhibitor literature) [1] provides a rigorous test of computational methods for predicting binding poses and relative binding free energies of regioisomeric heterocycles.

Application
Selection Property
Validation Focus
Scaffold-hopping for PI3K selectivity profiling
1,2,3-triazole hinge-binding geometry
Kinase selectivity panel vs. 1,2,4-triazole inhibitor class
Anti-infective SAR expansion
1,2,3-triazole-phenyl pharmacophore
Antitubercular / anti-HIV-1 activity profiling in cell-based assays
Kinase inhibitor library reference
Structural divergence from dominant thiophene-carboxamide inhibitors
Multi-kinase profiling against 1,2,4-triazole and benzimidazole series
Computational triazole binding benchmarking
Triazole regioisomerism as challenging test case
Docking / FEP accuracy for regioisomeric hinge binders
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